3',4'-Dimethoxychalcone chemical structure and molecular weight
3',4'-Dimethoxychalcone chemical structure and molecular weight
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary & Critical Scientific Distinction
Status: Active Research Compound (Flavonoid Precursor / Chalcone Derivative) Primary Application: Medicinal Chemistry, Autophagy Modulation Research, Synthetic Intermediate.
CRITICAL ISOMER DISTINCTION: Researchers must distinguish between 3',4'-Dimethoxychalcone (the subject of this guide) and 3,4-Dimethoxychalcone (3,4-DC).
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3,4-Dimethoxychalcone (3,4-DC): The methoxy groups are on the B-ring (derived from benzaldehyde). This specific isomer is the caloric restriction mimetic (CRM) validated for inducing autophagy via TFEB/TFE3 translocation (Madeo et al., Nature Communications, 2019).
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3',4'-Dimethoxychalcone: The methoxy groups are on the A-ring (derived from acetophenone).[1] While structurally similar, its biological profile differs, often serving as a structural analog in Structure-Activity Relationship (SAR) studies.
This guide details the 3',4'-isomer as requested, while referencing the 3,4-isomer where relevant for comparative biological context.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Nomenclature and Identifiers
| Property | Data |
| Common Name | 3',4'-Dimethoxychalcone |
| IUPAC Name | (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
| CAS Registry Number | 52182-14-6 (Note: Verify specific batch CAS as isomers vary) |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| SMILES | COC1=C(OC)C=C(C(C=C2)=O)C1=CC2=C/C3=CC=CC=C3 |
| InChI Key | (Isomer Specific) LSHZPTCZLWATBZ-CSKARUKUSA-N |
Structural Analysis
The molecule consists of two aromatic rings linked by an
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Ring A (Prime Ring): 3,4-Dimethoxyphenyl group (derived from the ketone).
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Ring B (Unprimed Ring): Unsubstituted Phenyl group (derived from the aldehyde).
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Linker:
-unsaturated ketone (enone), typically in the trans ( ) configuration due to thermodynamic stability.
Figure 1: Structural origin of 3',4'-Dimethoxychalcone via Claisen-Schmidt condensation.
Synthesis Protocol (Claisen-Schmidt Condensation)
The most robust method for synthesizing 3',4'-dimethoxychalcone is the base-catalyzed Claisen-Schmidt condensation.[2] This protocol ensures the formation of the thermodynamically stable trans-(E)-isomer.
Reagents & Materials
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Precursor A (Ketone): 3,4-Dimethoxyacetophenone (1.0 eq)
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Precursor B (Aldehyde): Benzaldehyde (1.0 eq)
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Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40% aq. solution or pellets)
-
Solvent: Ethanol (95%) or Methanol
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Work-up: Dilute HCl (1M), Ice water, Ethyl Acetate (for extraction if oil forms)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyacetophenone (10 mmol, 1.80 g) and benzaldehyde (10 mmol, 1.06 g) in Ethanol (15 mL).
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Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add aqueous KOH (5 mL, 40% w/v) while stirring vigorously.
-
Note: The reaction is exothermic. Controlled addition prevents side reactions (Cannizzaro).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.
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Visual Cue: The solution will typically darken (yellow/orange) as the conjugated system forms.
-
-
Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) containing dilute HCl (to neutralize excess base, pH ~7).
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Isolation:
-
If Solid: Filter the yellow precipitate under vacuum. Wash with cold water (3x) and cold ethanol (1x).
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If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or Methanol to yield bright yellow needles.
Analytical Characterization
To validate the identity of 3',4'-dimethoxychalcone, compare experimental data against these standard values.
Nuclear Magnetic Resonance (NMR)
The diagnostic signals for the 3',4'-isomer are the methoxy peaks and the trans-alkene coupling constants.
¹H NMR (500 MHz, CDCl₃):
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Methoxy Groups:
3.90–4.00 ppm (Two singlets, 6H). Distinctive for the 3',4' substitution. -
Vinylic Protons (Linker):
-
-proton (adjacent to carbonyl):
~7.4–7.6 ppm (Doublet, J ≈ 15.5 Hz).[3] -
-proton (adjacent to phenyl):
~7.7–7.9 ppm (Doublet, J ≈ 15.5 Hz). -
Interpretation: The large coupling constant (J > 12 Hz) confirms the (E)-trans geometry.
-
-proton (adjacent to carbonyl):
-
Aromatic Protons (Ring A): Signals at
6.9–7.7 ppm showing the specific pattern of a 1,3,4-trisubstituted benzene (dd, d, d). -
Aromatic Protons (Ring B): Multiplet at
7.4–7.6 ppm (5H, monosubstituted benzene).
Mass Spectrometry (MS)
-
Molecular Ion [M]+: m/z 268.1[4]
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Fragmentation Pattern: Loss of methyl radicals (M-15) and cleavage adjacent to the carbonyl are common.
Biological Context: Autophagy & Therapeutic Potential[2][5][11][12]
While the 3,4-isomer is the primary "autophagy inducer" cited in literature, the 3',4'-isomer possesses relevant biological activity as a chalcone scaffold.
Mechanism of Action (Class Effect)
Chalcones generally act as "privileged structures" capable of interacting with multiple targets (polypharmacology).
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Autophagy Induction (TFEB Pathway):
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Reference: Madeo et al. (2019) identified 3,4-dimethoxychalcone as a potent inducer of autophagic flux via the deacetylation of cytoplasmic proteins, leading to the nuclear translocation of TFEB (Transcription Factor EB) and TFE3 .
-
Relevance to 3',4'-DMC: While 3',4'-DMC is a structural analog, SAR studies suggest that the position of methoxy groups critically influences potency. Researchers often use 3',4'-DMC as a negative control or a comparator to determine the pharmacophore requirements for TFEB activation.
-
-
Antioxidant & Anti-inflammatory:
-
The
-unsaturated ketone acts as a Michael acceptor, potentially reacting with cysteine residues on signaling proteins (e.g., Keap1/Nrf2 pathway), triggering antioxidant response elements.
-
Figure 2: Proposed mechanism of action for dimethoxychalcones in autophagy induction.[5]
References
-
Madeo, F., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[4][6] EMBO Molecular Medicine, 11(11), e10469.
-
Chen, G., et al. (2019).[7] "Identification of 3,4-dimethoxychalcone as a novel caloric restriction mimetic." Nature Communications. (Contextual reference for the 3,4-isomer distinction).
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Zangade, S., et al. (2011).[8] "Green synthesis of chalcones using KOH catalyst." Chemical Sciences Journal. (Protocol basis for Claisen-Schmidt condensation).
-
PubChem Compound Summary. (2024). "3,4-Dimethoxychalcone."[2][9][7][6][10] National Center for Biotechnology Information. (Note: Verify CID for specific isomers).
Sources
- 1. nijophasr.net [nijophasr.net]
- 2. 3,4'-Dimethoxychalcone | 52182-14-6 | Benchchem [benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. 3,4-Dimethoxychalcone | 5416-71-7 | Benchchem [benchchem.com]
- 5. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
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